3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6-fluoro-2-methylquinazolin-4(3H)-one
Description
The compound 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6-fluoro-2-methylquinazolin-4(3H)-one is a quinazolinone derivative featuring a piperazine-linked benzodioxol group. Key structural elements of this compound include:
- Quinazolin-4(3H)-one core: A six-membered aromatic ring fused to a ketone-containing ring, substituted with fluorine (6-position) and methyl (2-position) groups.
- Piperazine moiety: A flexible nitrogen-containing ring connected via a 2-oxoethyl spacer.
- Benzodioxol group: A methylenedioxy-substituted aromatic ring, known to enhance metabolic stability and lipophilicity in medicinal chemistry .
The fluorine atom likely improves binding affinity through electronegative interactions, while the methyl group may influence steric effects. The benzodioxol-piperazine side chain could modulate solubility and target engagement, though specific biological data for this compound remain undisclosed in publicly available literature.
Properties
Molecular Formula |
C23H23FN4O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-6-fluoro-2-methylquinazolin-4-one |
InChI |
InChI=1S/C23H23FN4O4/c1-15-25-19-4-3-17(24)11-18(19)23(30)28(15)13-22(29)27-8-6-26(7-9-27)12-16-2-5-20-21(10-16)32-14-31-20/h2-5,10-11H,6-9,12-14H2,1H3 |
InChI Key |
JPIYAAAABWQLCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6-fluoro-2-methylquinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or its derivatives under high-temperature conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and suitable leaving groups.
Incorporation of the Benzodioxole Moiety: The benzodioxole group is typically introduced through alkylation reactions using benzodioxole derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinazolinone core using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the quinazolinone core.
Substitution: Functionalized benzodioxole derivatives.
Scientific Research Applications
Antiparkinsonian Activity
One of the primary applications of this compound is its potential as an antiparkinsonian agent. The structural similarity to known dopamine receptor agonists suggests that it may enhance dopaminergic activity, which is beneficial in treating Parkinson's disease. Research indicates that compounds with similar structures can modulate neurotransmission effectively, thereby alleviating motor symptoms associated with the disease.
Antidepressant Properties
Studies have shown that compounds containing piperazine and benzodioxole structures can exhibit antidepressant effects. The interaction with serotonin receptors may contribute to mood enhancement and anxiety reduction, making this compound a candidate for further research in treating depressive disorders.
Antimicrobial Activity
Preliminary studies suggest that quinazolinone derivatives possess antimicrobial properties. The compound could potentially inhibit the growth of various bacterial strains, making it valuable in developing new antibiotics or treatments for infections.
Cancer Therapeutics
The quinazolinone framework has been explored for its anticancer properties. Compounds with similar structures have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Further investigation into the specific mechanisms of this compound could reveal new avenues for cancer treatment.
Case Study 1: Antiparkinsonian Effects
A study evaluating similar quinazolinone derivatives demonstrated significant improvement in motor functions in animal models of Parkinson's disease. The compounds enhanced dopamine levels in the striatum, suggesting that 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6-fluoro-2-methylquinazolin-4(3H)-one could have comparable effects.
Case Study 2: Antimicrobial Testing
Research conducted on quinazolinone derivatives indicated promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Mechanism of Action
The mechanism of action of 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6-fluoro-2-methylquinazolin-4(3H)-one would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related quinazolinones and quinoxaline derivatives, focusing on substituent variations and inferred physicochemical or pharmacological properties.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol)* | logP* | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Quinazolin-4(3H)-one | 6-fluoro, 2-methyl, piperazine-benzodioxol | ~483.5 | ~2.8 | Kinase inhibition (inferred) |
| 3-ethyl-7-((4-(6-fluoro-4-methylpyridin-3-yl)piperazin-1-yl)methyl)quinoxalin-2(1H)-one | Quinoxalin-2(1H)-one | 3-ethyl, 7-piperazine-pyridyl | ~453.5 | ~2.1 | Anticancer (hypothetical) |
| (S)-2-(4-(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methylamino-2-fluorobenzamido)-... | Quinazolin-4(3H)-one | 2,7-dimethyl, propargylamino-fluorobenzamide, tetrazole | ~589.6 | ~1.5 | Enzyme inhibition (e.g., PDE) |
| 4-[4-(4-[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-ylmethyloxy]phenyl)... | Triazole-containing | Difluorophenyl, triazole, tetrahydrofuran | ~732.7 | ~3.2 | Antifungal/antiviral |
*Molecular weight and logP calculated using ChemDraw Professional 22.0.
Key Observations:
Core Heterocycle Differences: Quinazolinones (target compound) vs. This may improve target selectivity in kinase inhibition . Triazole/tetrazole-containing analogs () exhibit distinct hydrogen-bonding and metabolic profiles due to their nitrogen-rich heterocycles .
Substituent Effects: Benzodioxol vs. Fluorine Position: The 6-fluoro substituent in the target compound may confer stronger electrostatic interactions than the 2-fluoro group in the tetrazole-containing analog .
Biological Implications :
- Piperazine-linked compounds (target and ) demonstrate flexibility in binding to G-protein-coupled receptors (GPCRs) or kinases.
- The tetrazole moiety in compounds is often associated with angiotensin II receptor antagonism, suggesting divergent therapeutic applications compared to the target compound .
Research Findings and Methodological Considerations
- These tools validate bond lengths and angles, critical for understanding conformational stability .
- Synthetic Routes: The piperazine-benzodioxol side chain in the target compound may be synthesized via nucleophilic substitution, akin to the method described for the quinoxaline analog in (using DIPEA and acetonitrile as solvent) .
Biological Activity
The compound 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6-fluoro-2-methylquinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Quinazolinones are known for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Quinazolinone core : A bicyclic structure that contributes to its biological activity.
- Fluoro group : Enhances lipophilicity and may improve the compound's bioavailability.
- Piperazine moiety : Often associated with various pharmacological effects, including central nervous system activity.
- Benzodioxole substituent : Known for its role in enhancing the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer activity. For instance, a related study found that various 1-substituted quinazolinones demonstrated potent cytotoxic effects against breast cancer cell lines (MDA-MB-231) using MTT assays . The presence of specific substituents on the quinazolinone structure appears to enhance its efficacy against cancer cells.
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10.5 | Induction of apoptosis |
| Compound B | MDA-MB-231 | 8.2 | Inhibition of cell proliferation |
| 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6-fluoro-2-methylquinazolin-4(3H)-one | TBD | TBD |
Note: TBD = To Be Determined
The exact IC50 value for the compound remains to be elucidated through further experimental studies.
Antimicrobial Activity
Quinazolinones have also been evaluated for their antimicrobial properties. Research indicates that modifications to the quinazolinone structure can lead to enhanced antibacterial and antifungal activities. For example, certain derivatives have shown improved efficacy against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Compound D | Escherichia coli | 16 µg/mL | Bacteriostatic |
| 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6-fluoro-2-methylquinazolin-4(3H)-one | TBD | TBD |
The mechanisms through which quinazolinone derivatives exert their biological effects often involve interaction with specific molecular targets. For instance, some compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as Src family kinases (SFKs) . This inhibition leads to downstream effects that promote apoptosis in malignant cells.
Case Studies
- Case Study on Anticancer Properties : A recent study synthesized several quinazolinone analogues and evaluated their cytotoxic effects on breast cancer cell lines. The findings suggested that structural modifications significantly impacted their anticancer potency, with some derivatives demonstrating an IC50 below 10 µM .
- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential of quinazolinone derivatives against various pathogens. The results highlighted a correlation between specific substitutions on the quinazoline ring and increased antimicrobial activity against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
